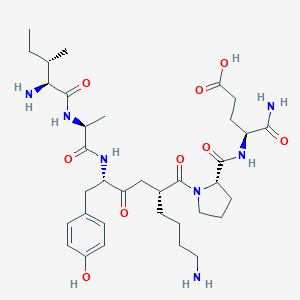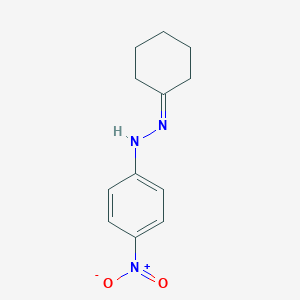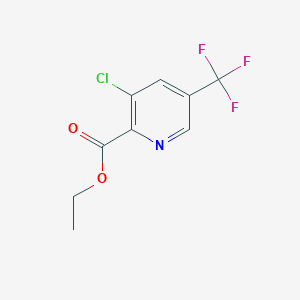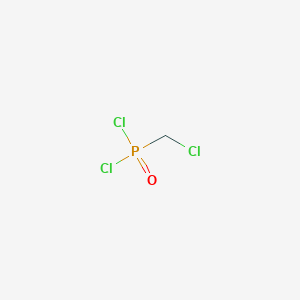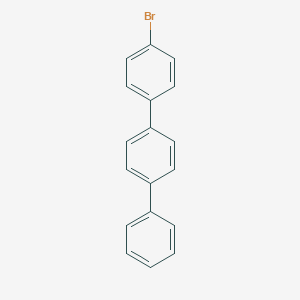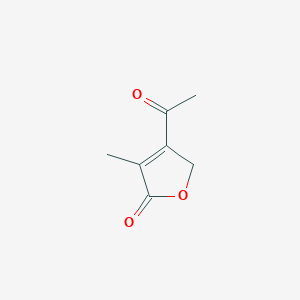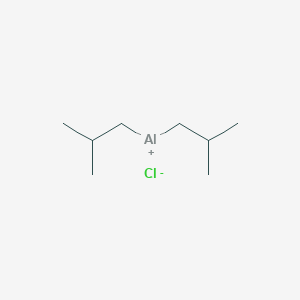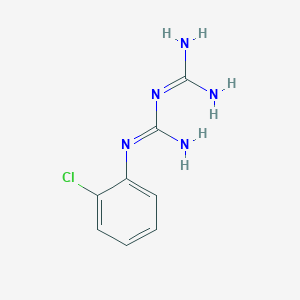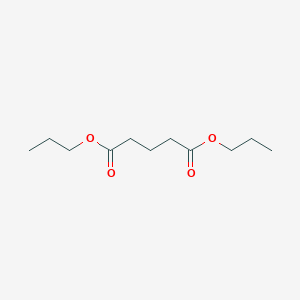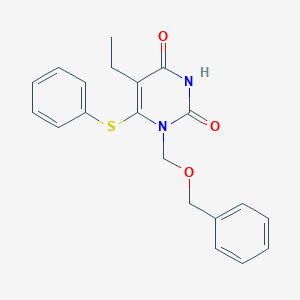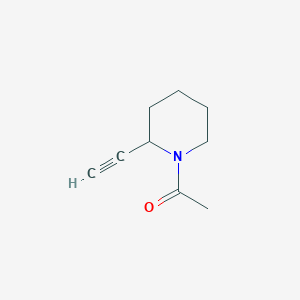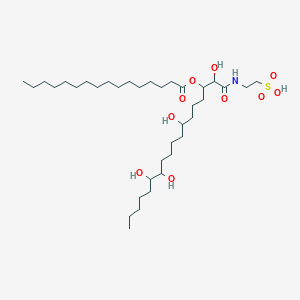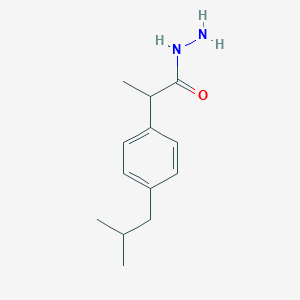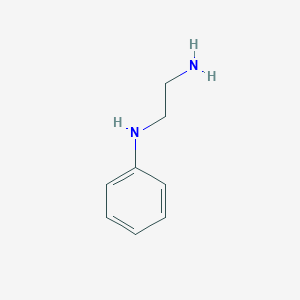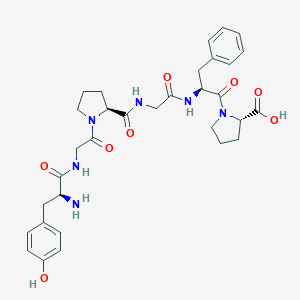
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline, commonly known as YGPGFP, is a peptide that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, phenylalanine, and two glycines in between.
作用机制
The exact mechanism of action of YGPGFP is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. YGPGFP may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
Studies have shown that YGPGFP has various biochemical and physiological effects. It has been shown to increase cell proliferation and migration, which could be beneficial in wound healing and tissue regeneration. YGPGFP has also been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. Additionally, YGPGFP has been shown to have anti-tumor effects in some cancer cell lines.
实验室实验的优点和局限性
One advantage of using YGPGFP in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including in the presence of enzymes and in acidic or basic environments. Additionally, YGPGFP is relatively easy to synthesize using SPPS. However, one limitation of using YGPGFP in lab experiments is its cost. The synthesis of YGPGFP can be expensive, which may limit its use in some studies.
未来方向
For the study of YGPGFP include the development of YGPGFP-based therapies, further studies on its mechanism of action, and the development of more cost-effective synthesis methods.
合成方法
The synthesis of YGPGFP can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the coupling of protected amino acids to a solid support, followed by the removal of the protecting groups and the cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
YGPGFP is being studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. YGPGFP has also been studied for its potential use in wound healing and tissue regeneration.
属性
CAS 编号 |
137372-38-4 |
|---|---|
产品名称 |
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
分子式 |
C32H40N6O8 |
分子量 |
636.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H40N6O8/c33-23(16-21-10-12-22(39)13-11-21)29(42)35-19-28(41)37-14-4-8-25(37)30(43)34-18-27(40)36-24(17-20-6-2-1-3-7-20)31(44)38-15-5-9-26(38)32(45)46/h1-3,6-7,10-13,23-26,39H,4-5,8-9,14-19,33H2,(H,34,43)(H,35,42)(H,36,40)(H,45,46)/t23-,24-,25-,26-/m0/s1 |
InChI 键 |
QXZMVZKOBWPZCR-CQJMVLFOSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
序列 |
YGPGFP |
同义词 |
TGPGPP Tyr-Gly-Pro-Gly-Phe-Pro tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



